Mcoppb

Catalog No.
S548697
CAS No.
1028969-49-4
M.F
C26H40N4
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mcoppb

CAS Number

1028969-49-4

Product Name

Mcoppb

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole

Molecular Formula

C26H40N4

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1

InChI Key

CYYNMPPFEJPBJD-OAQYLSRUSA-N

SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(1-methylcyclooctyl)-4-piperidinyl)-2-((3R)-3-piperidinyl)-1H-benzimidazole, MCOPPB cpd

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5

Description

The exact mass of the compound Mcoppb is 408.3253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Senolytics

Specific Scientific Field: This application falls under the field of Gerontology .

Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential senolytic agent . Senolytics are promising therapeutics that can preferentially eliminate senescent cells .

Methods of Application: A high-throughput automatized screening (HTS) of the commercial LOPAC®Pfizer library was performed on aphidicolin-induced senescent human fibroblasts to identify novel senolytics .

Results or Outcomes: Mice and worms exposed to MCOPPB also exhibited locomotion and lipid storage changes . Mechanistically, MCOPPB treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) .

Non-pharmacological Treatment of Pain

Specific Scientific Field: This application falls under the field of Pain Management .

Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in non-pharmacological treatment of pain .

Anxiolytics

Specific Scientific Field: This application falls under the field of Psychiatry .

Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential anxiolytic agent . Anxiolytics are medications that inhibit anxiety .

Antinociception

Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in antinociception . Antinociception is the process of blocking the detection of a painful or injurious stimulus by sensory neurons .

Depression Treatment

Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential treatment for depression . It’s being studied for its potential use in improving emotional states .

Parkinson’s Disease Treatment

Specific Scientific Field: This application falls under the field of Neurology .

Summary of the Application: MCOPPB is being studied for its potential use in the treatment of Parkinson’s disease . Parkinson’s disease is a long-term degenerative disorder of the central nervous system that mainly affects the motor system .

MCOPPB, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a synthetic compound that acts as a selective agonist for the nociceptin/orphanin FQ receptor (NOP). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety disorders. With a molecular formula of C26H40N4 and a molecular weight of approximately 408.62 g/mol, MCOPPB exhibits high affinity for the human NOP receptor, with a pKi value of 10.07, indicating significant selectivity over other opioid receptors such as the micro-, kappa-, and delta-receptors .

MCOPPB binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR) found in the central nervous system and peripheral tissues []. NOP receptor activation by MCOPPB is believed to trigger various signaling pathways that ultimately lead to anxiolytic effects. Studies suggest MCOPPB may modulate stress responses, enhance neurogenesis (growth of new neurons), and improve neuronal function, contributing to its anxiolytic properties []. Additionally, recent research suggests MCOPPB may also have senolytic effects (removal of senescent cells), potentially impacting aging and age-related diseases [].

That create its complex structure. While specific detailed methodologies are proprietary or not fully disclosed in public literature, it generally includes:

  • Formation of the benzimidazole core.
  • Introduction of piperidine rings through alkylation reactions.
  • Final modifications to achieve the trihydrochloride salt form for enhanced solubility and stability.

Research articles provide insights into these synthetic pathways but often focus on the structure-activity relationship rather than detailed synthetic procedures .

In pharmacological studies, MCOPPB has shown promising anxiolytic properties. In vivo experiments using mouse models indicated that oral administration of MCOPPB (10 mg/kg) resulted in significant anxiolytic-like effects comparable to diazepam, another well-known anxiolytic drug . Furthermore, MCOPPB has been identified as having senolytic activity, which means it can preferentially eliminate senescent cells, contributing to its potential role in aging-related therapies .

MCOPPB has potential applications in:

  • Anxiety Treatment: As a selective NOP receptor agonist, it may serve as an alternative or adjunct therapy for anxiety disorders.
  • Senolytic Therapeutics: Its ability to reduce senescent cell burden suggests possible applications in age-related diseases and regenerative medicine.
  • Research Tool: MCOPPB can be utilized in scientific studies to explore NOP receptor functions and their implications in various physiological and pathological processes .

MCOPPB's interactions have been studied extensively concerning its binding affinity and selectivity among various receptors. It demonstrates:

  • High Selectivity: More than 1000-fold selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for studying nociceptin signaling without interference from other opioid pathways .
  • Behavioral Effects: Studies indicate that MCOPPB influences both emotional and non-emotional behaviors in animal models, highlighting its multifaceted role in modulating brain functions .

Several compounds share similarities with MCOPPB regarding their mechanism of action or structural characteristics. Here are some notable examples:

Compound NameStructure TypeSelectivityNotable Effects
NociceptinPeptideSpecific to NOPEndogenous ligand for NOP receptor
SB-612111Non-peptideHigh selectivityAnxiolytic effects
J-113397Non-peptideSelective for NOPAntinociceptive properties
Orphanin FQPeptideSpecific to NOPModulates pain and stress responses

MCOPPB stands out due to its non-peptide nature and high selectivity for the NOP receptor compared to other similar compounds. This unique profile allows it to be explored as a therapeutic agent without the side effects commonly associated with traditional opioids .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

408.32529729 g/mol

Monoisotopic Mass

408.32529729 g/mol

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NMK0UG3HV

Wikipedia

MCOPPB

Dates

Modify: 2024-04-14
1: Hayashi S, Hirao A, Imai A, Nakamura H, Murata Y, Ohashi K, Nakata E. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug. J Med Chem. 2009 Feb 12;52(3):610-25. doi: 10.1021/jm7012979. PubMed PMID: 19125610.
2: Hirao A, Imai A, Sugie Y, Yamada Y, Hayashi S, Toide K. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole
as an anxiolytic agent. J Pharmacol Sci. 2008 Mar;106(3):361-8. Epub 2008 Mar 5. PubMed PMID: 18319566.

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